molecular formula C22H20N6O2 B2415249 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 916029-94-2

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2415249
CAS No.: 916029-94-2
M. Wt: 400.442
InChI Key: LOFHRKRWXJMVPK-UHFFFAOYSA-N
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Description

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic compound This compound is characterized by its unique structure, which includes an imidazo[2,1-f]purine core, substituted with various functional groups such as an aminophenyl group, a benzyl group, and two methyl groups

Properties

IUPAC Name

6-(2-aminophenyl)-2-benzyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-14-12-26-18-19(24-21(26)28(14)17-11-7-6-10-16(17)23)25(2)22(30)27(20(18)29)13-15-8-4-3-5-9-15/h3-12H,13,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFHRKRWXJMVPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the imidazo[2,1-f]purine core .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This optimization could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms could help in scaling up the production while maintaining the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. Pathways involved might include signal transduction, gene expression, or metabolic processes .

Biological Activity

8-(2-aminophenyl)-3-benzyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H24N6O2
  • SMILES : CC(C)N1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC=C4N)C)C)N(C1=O)C
  • InChIKey : WAOGFBOSZYNIPL-UHFFFAOYSA-N

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+381.20336194.7
[M+Na]+403.18530210.6
[M+NH4]+398.22990199.8
[M+K]+419.15924207.5
[M-H]-379.18880196.8

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of the imidazo[2,1-f]purine scaffold exhibit significant antidepressant and anxiolytic activities. A study published in PubMed highlighted the synthesis and evaluation of various derivatives, including those with modifications at the phenylpiperazine moiety .

  • Key Findings :
    • Compounds demonstrated high affinity for serotonin receptors (5-HT1A and 5-HT7).
    • Selected compounds showed promising results in forced swim tests (FST), indicating potential antidepressant effects.
    • The compound with a specific substitution pattern exhibited greater efficacy than diazepam in anxiety models .

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Serotonin Receptor Modulation : The interaction with serotonin receptors plays a crucial role in mood regulation.
  • Phosphodiesterase Inhibition : Some derivatives have shown weak inhibitory activity against phosphodiesterases (PDE4B and PDE10A), which are involved in cAMP signaling pathways relevant to mood disorders .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of related compounds against various human tumor cell lines. These studies suggest that modifications to the imidazo[2,1-f]purine structure can lead to enhanced anticancer activity .

Study on Antidepressant Potential

In a systematic evaluation of several imidazo[2,1-f]purine derivatives, one compound was identified as a potent antidepressant agent in preclinical models:

  • Compound Tested : 8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione.
  • Dosage : Administered at 2.5 mg/kg showed significant reduction in depressive-like behavior compared to control groups.

Anticancer Activity

Another study focused on the structural analogs of imidazo[2,1-f]purine compounds reported their cytotoxic effects on human cancer cell lines such as LCLC-103H and A-427:

  • Results : Several compounds exhibited IC50 values indicating effective inhibition of cell proliferation.

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